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Compound of Interest

Compound Name: 3,5-Dichlorobenzonitrile

Cat. No.: B1202942

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-
Dichlorobenzonitrile (C7H3CIz2N, CAS No: 6575-00-4), a crucial intermediate in the synthesis
of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural identity and purity of 3,5-Dichlorobenzonitrile are unequivocally confirmed by a
combination of spectroscopic techniques. Due to the molecule's C2zv symmetry, the NMR
spectra are notably simplified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Table 1: *H NMR Spectroscopic Data for 3,5-Dichlorobenzonitrile
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Chemical Shift (8) ppm Multiplicity Assighment
~7.60 Triplet (t) H-4 (para to -CN)
~7.55 Doublet (d) H-2, H-6 (ortho to -CN)

Solvent: CDClIs, Reference: TMS (0 ppm)

Table 2: 13C NMR Spectroscopic Data for 3,5-Dichlorobenzonitrile

Chemical Shift (d) ppm Assignment

~136.0 C-3, C-5 (ipso to -Cl)
~132.5 C-2, C-6 (ortho to -CN)
~131.0 C-4 (para to -CN)
~116.5 -C=N (Nitrile Carbon)
~114.0 C-1 (ipso to -CN)

Solvent: CDCIs, Proton Decoupled

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum
is characterized by sharp, intense absorption bands corresponding to the nitrile group and
aromatic system.

Table 3: Key IR Absorption Bands for 3,5-Dichlorobenzonitrile
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Wavenumber (cm~?) Intensity Assignment
~3080 Medium Aromatic C-H Stretch
~2235 Strong C=N Stretch (Nitrile)
~1570, ~1450 Strong Aromatic C=C Ring Stretch
C-H Out-of-plane Bend
~880 Strong
(Isolated H)
~750 Strong C-CI Stretch

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) confirms the molecular weight and provides a
characteristic fragmentation pattern that serves as a chemical fingerprint.

Table 4: Mass Spectrometry Data (EI-MS) for 3,5-Dichlorobenzonitrile

m/z Ratio Relative Intensity Assignment

[M]*, [M+2]*, [M+4]* Molecular
171,173,175 High ion cluster, characteristic of

two Cl atoms

136, 138 Medium [M-CI]* Fragment ion cluster

100 Medium [M-CI-HCN]* Fragment ion

Molecular Weight: 172.01 g/mol [1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol
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o Sample Preparation: Accurately weigh approximately 15-20 mg of 3,5-Dichlorobenzonitrile
solid and dissolve it in ~0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

o Transfer: Transfer the solution to a 5 mm NMR tube.
 Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:

o Tune and shim the spectrometer for the sample.

o Acquire the proton spectrum using a standard single-pulse experiment.

o Set a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds,
and a relaxation delay of 2 seconds.

o Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.
e 13C NMR Acquisition:
o Switch the probe to the carbon channel.
o Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30).

o Set a spectral width of approximately 240 ppm, an acquisition time of ~1 second, and a
relaxation delay of 2-5 seconds.

o A higher number of scans (e.g., 1024 or more) is typically required due to the low natural
abundance of 13C.

e Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decays (FIDs). Calibrate the *H spectrum to the TMS signal at 0.00
ppm and the 13C spectrum to the CDCIs solvent signal at 77.16 ppm.

FTIR Spectroscopy Protocol (KBr Pellet Method)

e Sample Preparation:
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o Gently grind ~1-2 mg of 3,5-Dichlorobenzonitrile with ~150-200 mg of dry, spectroscopy-
grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be a
fine, homogenous powder.

o Work quickly to minimize moisture absorption by the KBr.

e Pellet Formation:
o Transfer the powder mixture to a pellet die.
o Place the die under a vacuum to remove trapped air and moisture.

o Apply pressure (approximately 8-10 tons) using a hydraulic press for several minutes until
the powder fuses into a transparent or translucent pellet.

o Data Acquisition:

[¢]

Record a background spectrum of the empty spectrometer sample compartment.

[¢]

Place the KBr pellet in the sample holder of the FTIR spectrometer.

[e]

Acquire the sample spectrum over a range of 4000-400 cm~1.

o

Co-add 16-32 scans to improve the signal-to-noise ratio.

e Processing: The final spectrum is automatically ratioed against the background spectrum
and is typically displayed in terms of percent transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

e Sample Preparation: Prepare a dilute solution of 3,5-Dichlorobenzonitrile (~1 mg/mL) in a
volatile solvent such as dichloromethane or ethyl acetate.

 Instrumentation: Use a GC system equipped with a capillary column (e.g., HP-5MS, 30 m x
0.25 mm ID, 0.25 um film thickness) coupled to a mass spectrometer with an electron
ionization (EI) source.
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e GC Conditions:

(¢]

Injector Temperature: 250 °C

[¢]

Injection Volume: 1 pL (split or splitless mode)

[¢]

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

[e]

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and
hold for 5 minutes.

» MS Conditions:
o lon Source: Electron lonization (El) at 70 eV.
o Source Temperature: 230 °C.
o Mass Range: Scan from m/z 40 to 400.

» Data Analysis: Identify the peak corresponding to 3,5-Dichlorobenzonitrile in the total ion
chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion
and characteristic fragment ions.

Visualization of Analytical Workflow

The logical flow for the spectroscopic identification of 3,5-Dichlorobenzonitrile is outlined in
the diagram below. This workflow ensures a systematic approach, from initial sample handling
to final structural confirmation.
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Caption: Workflow for the Spectroscopic Identification of 3,5-Dichlorobenzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries
[search.library.wisc.edu]

» To cite this document: BenchChem. [Spectroscopic Characterization of 3,5-
Dichlorobenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1202942#3-5-dichlorobenzonitrile-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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